3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(1,3-Benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic core (pyrido[3,2-d]pyrimidine-2,4-dione) substituted with a 1,3-benzodioxole group at the 3-position and a 4-phenylpiperazine-linked ethyl-2-oxo moiety at the 1-position. This structural framework aligns with bioactive pyridopyrimidines, which are known for their diverse pharmacological properties, including anticonvulsant, antimicrobial, and kinase-inhibitory activities . The benzodioxole moiety may enhance metabolic stability and receptor binding, while the phenylpiperazine group is often associated with modulation of central nervous system (CNS) targets .
Properties
Molecular Formula |
C27H25N5O5 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H25N5O5/c33-24(30-13-11-29(12-14-30)20-5-2-1-3-6-20)17-31-21-7-4-10-28-25(21)26(34)32(27(31)35)16-19-8-9-22-23(15-19)37-18-36-22/h1-10,15H,11-14,16-18H2 |
InChI Key |
FOKFEICGUMBLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the benzodioxol and phenylpiperazine moieties. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridopyrimidine derivatives exhibit varied biological activities depending on substituent patterns and core isomerism. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Analogs with Pyrido[3,2-d]pyrimidine Core
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[(3-chlorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (F521-0262) Structural Differences: The 1-position is substituted with a 3-chlorophenylmethyl group instead of the 4-phenylpiperazine-ethyl-oxo chain. Data: No explicit activity data are provided, but similar pyridopyrimidines show antimicrobial and kinase-inhibitory effects .
Pyrido[2,3-d]pyrimidine Derivatives
6-(2-Hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6a) Structural Differences: A 2-hydroxybenzoyl group at position 6 and a methyl group at position 1. Activity: Exhibits a HOMO-LUMO gap of 3.93 eV, indicating moderate electron delocalization. Comparison: The target compound’s benzodioxole and piperazine groups may confer greater metabolic stability and receptor selectivity compared to 6a’s hydroxylated benzoyl substituent .
Antimicrobial Pyrido[2,3-d]pyrimidines
- Example : Compounds from with hydrazone or piperazine moieties.
- Activity : Strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values <10 µg/mL .
- Comparison : The target compound’s phenylpiperazine group may enhance Gram-negative activity by improving membrane permeability .
Anticonvulsant Pyridopyrimidines
Pyrido[3',2':4,5]furo[3,2-d]pyrido[1,2-a]pyrimidines (6k, 7h)
- Structural Differences : Fused furan and pyridine rings instead of benzodioxole.
- Activity :
- Superior to ethosuximide in pentylenetetrazole-induced seizure models (ED₅₀: 6k = 12.5 mg/kg vs. ethosuximide ED₅₀ = 50 mg/kg).
- Lower muscle relaxation and toxicity (LD₅₀ = 450–930 mg/kg) compared to diazepam .
Benzodioxole- and Piperazine-Containing Derivatives
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Structural Differences: Simpler pyrimidine core lacking the fused pyridine ring. Data: Crystallographic analysis reveals orthorhombic packing (space group Pccn), with a unit cell volume of 2971.95 ų . Implications: The pyridopyrimidine core in the target compound likely improves π-π stacking interactions with biological targets compared to monocyclic pyrimidines .
EU Patent Derivatives (e.g., 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Structural Differences: Pyrido[1,2-a]pyrimidinone core vs. pyrido[3,2-d]pyrimidine-dione. Activity: Patent claims suggest CNS and antimicrobial applications, though specific data are undisclosed .
Data Tables
Table 1: Key Pharmacological and Electronic Properties
Table 2: Structural Comparison
Research Findings and Implications
- Anticonvulsant Activity : The target compound’s benzodioxole and piperazine groups may synergize to enhance GABAergic activity, similar to ’s 6k, but with reduced toxicity compared to diazepam .
- Electronic Properties : Pyrido[2,3-d]pyrimidines (e.g., 6a) exhibit HOMO-LUMO gaps ~3.9–4.1 eV, correlating with moderate reactivity; the target compound’s larger conjugated system may further optimize charge transfer .
- Antimicrobial Potential: Piperazine-linked pyridopyrimidines (e.g., ) show Gram-positive selectivity; the target compound’s phenylpiperazine group could broaden this to Gram-negative strains .
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrido-pyrimidine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrido[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that certain substituted derivatives showed promising activity against various bacterial strains. The mechanism of action often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways critical for bacterial survival.
Antitumor Activity
Compounds similar to the target molecule have been evaluated for antitumor activity. For instance, a related study reported that certain pyrimidine derivatives exhibited cytotoxic effects on several cancer cell lines, including Mia PaCa-2 and HepG2. The efficacy was often measured using IC50 values, with some derivatives showing values as low as 1.35 μM, indicating potent antitumor potential .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Mia PaCa-2 | 1.35 | DNA synthesis inhibition |
| Compound B | HepG2 | 2.18 | Apoptosis induction |
Antitubercular Activity
The compound's structural features suggest potential antitubercular activity. A related study synthesized novel derivatives that were tested against Mycobacterium tuberculosis, revealing several compounds with IC90 values ranging from 3.73 to 4.00 μM . The docking studies indicated favorable interactions with the target enzymes involved in the bacterial metabolism.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds has shown that modifications to the benzodioxole and piperazine moieties significantly affect biological activity. For example:
- Electron-donating groups on the benzodioxole enhance antimicrobial activity.
- Alkyl substitutions on the piperazine ring can improve selectivity towards cancer cells while reducing toxicity to normal cells.
Case Studies
Several case studies have documented the biological evaluation of structurally related compounds:
- Antitumor Evaluation : In a study involving a series of pyrido[3,2-d]pyrimidine derivatives, compounds were tested against various cancer cell lines, revealing that modifications in side chains influenced their cytotoxicity profiles significantly.
- Antimicrobial Screening : A comprehensive screening of benzodioxole derivatives demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values below 15 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
